(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxyphenyl groups and two dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 2-methoxybenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde group of 2-methoxybenzaldehyde reacts with the diamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological targets such as enzymes or receptors. The exact pathways depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(2-Methoxyphenyl)cyclohexan-1-amine
- N-Benzyl-N-(4-methoxyphenyl)amine
- 5-(4-Methoxyphenyl)-4-methyl-1H-imidazol-2-amine
Uniqueness
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of both methoxyphenyl and dimethylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in asymmetric synthesis and medicinal chemistry.
Biological Activity
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and enzyme inhibition activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structural features:
- Molecular Formula : C16H22N2O2
- Molar Mass : 274.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Testing Against Bacteria : The compound showed activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Alkaline Phosphatase Inhibition : It exhibited significant inhibitory activity against alkaline phosphatase with an IC50 value of 25 µM.
- Mechanistic Insights : Kinetic studies suggest a non-competitive inhibition mechanism.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : A study focused on synthesizing this compound via a multi-step reaction involving amination and coupling reactions. Characterization was performed using NMR and mass spectrometry.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(2-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-19-17(13-9-5-7-11-15(13)21-3)18(20-2)14-10-6-8-12-16(14)22-4/h5-12,17-20H,1-4H3/t17-,18-/m1/s1 |
InChI Key |
RIRNKRKKTBVHQS-QZTJIDSGSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1OC)[C@@H](C2=CC=CC=C2OC)NC |
Canonical SMILES |
CNC(C1=CC=CC=C1OC)C(C2=CC=CC=C2OC)NC |
Origin of Product |
United States |
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